2-(Thiophen-2-yl)propan-2-ol
Overview
Description
2-(Thiophen-2-yl)propan-2-ol is a chemical compound with various applications, particularly as an intermediate in pharmaceutical synthesis. It has drawn significant attention in the scientific community for its unique chemical and physical properties.
Synthesis Analysis
The synthesis of 2-(Thiophen-2-yl)propan-2-ol or its derivatives involves various methods, including starting from acetylthiophene, thiophene, or thiophenecarboxaldehyde. These methods have distinct process features and are part of ongoing research to optimize the synthesis process for industrial applications (Wu et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-yl)propan-2-ol and its derivatives has been extensively studied using techniques like X-ray diffraction. These studies reveal intricate details about the dihedral angles, intermolecular hydrogen bonding, and other structural aspects that determine its chemical behavior and reactivity (Salain et al., 2018).
Chemical Reactions and Properties
2-(Thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including cyclization, condensation, and electrophilic substitution reactions. These reactions are pivotal in synthesizing numerous derivatives with potential applications in different fields (Aleksandrov et al., 2020).
Scientific Research Applications
Synthesis and Chemical Reactivity
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline was synthesized through a process involving the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol. This compound underwent various electrophilic substitution reactions, forming derivatives substituted at the thiophene ring, demonstrating its reactivity and potential for creating diverse chemical structures (Aleksandrov et al., 2020).
Substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols were synthesized by cyclization of α-thienyl nitrones in an alkaline medium, indicating the versatility of 2-(Thiophen-2-yl)propan-2-ol in synthesizing heterocyclic compounds (Os'kina & Tikhonov, 2017).
Anticancer Properties
- Hydroxyl-containing benzo[b]thiophene analogs, including 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate, exhibited selective anticancer activity against laryngeal cancer cells. The presence of the hydroxyl group was crucial for this activity, and the compounds also influenced antioxidant enzyme activity and induced apoptosis in cancer cells (Haridevamuthu et al., 2023).
Molecular Interactions and Drug Development
- In the realm of drug development, various derivatives of 2-(Thiophen-2-yl)propan-2-ol were synthesized and evaluated for their interactions with biological targets, such as serotonin receptors, highlighting the compound's potential in medicinal chemistry. For instance, benzo[b]thiophene derivatives with different substituents were synthesized to develop new dual antidepressant drugs, showing promising interactions with serotonin receptors and transporters (Orus et al., 2002).
Fluorescent Biomarkers
- The compound has been utilized in the development of fluorescent biomarkers, as demonstrated by the synthesis of triazoanilines from cardanol and glycerol. These compounds exhibited low acute toxicity in various biological models, suggesting their potential use in biodiesel quality control without significant environmental or health risks (Pelizaro et al., 2019).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Thiophene-based analogs, like “2-(Thiophen-2-yl)propan-2-ol”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.
properties
IUPAC Name |
2-thiophen-2-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTAVQQTGWOIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277426 | |
Record name | 2-(thiophen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)propan-2-ol | |
CAS RN |
5331-62-4 | |
Record name | 5331-62-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(thiophen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Thiophen-2-yl)propan-2-ol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9E6L57KR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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